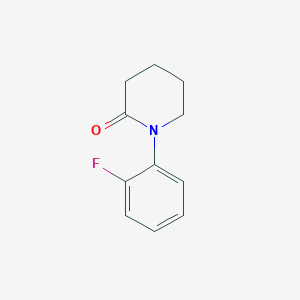

1-(2-Fluorophenyl)piperidin-2-one

説明

特性

IUPAC Name |

1-(2-fluorophenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPVZWWHEKECBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226150-23-7 | |

| Record name | 1-(2-fluorophenyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 1 2 Fluorophenyl Piperidin 2 One

Recent Advances in Cyclization Reactions for Piperidin-2-one Ring Formation

The piperidin-2-one scaffold, a six-membered γ-lactam, is a crucial heterocyclic motif. Its synthesis has been the subject of extensive research, leading to the development of diverse and efficient cyclization strategies. These methods often involve the formation of a key carbon-nitrogen bond to close the ring, starting from linear precursors.

Enantioselective and Stereoselective Synthetic Pathways

Achieving control over the three-dimensional arrangement of atoms is a paramount goal in modern organic synthesis. For piperidin-2-one derivatives, enantioselective and stereoselective methods are employed to produce specific stereoisomers, which is critical for their application in fields like medicinal chemistry.

Researchers have developed stereoselective approaches for synthesizing substituted piperidines, which can be precursors to piperidin-2-ones. For instance, the Prins and carbonyl ene cyclization of specific aldehydes can yield 2,4,5-trisubstituted piperidines. rsc.org The diastereoselectivity of these reactions can be controlled by the choice of catalyst and reaction conditions. Low-temperature cyclizations catalyzed by hydrochloric acid tend to favor the cis-diastereomer, while reactions with methylaluminum dichloride at higher temperatures yield the more thermodynamically stable trans-product. rsc.org

Radical cyclizations have also been harnessed for stereocontrol. The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines with diastereomeric ratios as high as 40:1. nih.gov Furthermore, enantioselective radical cyclizations have been achieved for related systems. For example, the reductive radical cyclization of 3-(ω-iodoalkylidene)-piperidin-2-ones in the presence of a chiral complexing agent has been shown to produce the cyclized product with up to 88% enantiomeric excess (ee). researchgate.net Rhodium-catalyzed C-H insertion reactions also represent a powerful tool for the stereoselective functionalization of the piperidine (B6355638) ring, with the choice of chiral dirhodium catalyst influencing both diastereoselectivity and enantioselectivity. nih.gov

Catalytic Approaches in Lactam Synthesis

Catalysis offers a more efficient and sustainable route to lactam synthesis by lowering activation energies and enabling reactions under milder conditions. Transition metal catalysis, in particular, has revolutionized the formation of these heterocyclic rings. acs.orgrsc.org While much research has focused on β-lactams, the principles are often applicable to the synthesis of γ-lactams like piperidin-2-one. acs.orgrsc.org

Catalytic methods for the asymmetric synthesis of α,β-unsaturated γ-lactams using transition metals are of significant interest. sioc-journal.cn For instance, ruthenium-catalyzed coupling of propargylic amides and allylic alcohols provides a regio- and stereoselective route to piperidine derivatives that can be converted to piperidin-2-ones. rsc.org Similarly, palladium-catalyzed aminoacetoxylation of unactivated alkenes using a specialized pyridine-oxazoline (Pyox) ligand can produce chiral β-acetoxylated piperidines with excellent enantioselectivity, which are valuable intermediates. organic-chemistry.org

| Catalyst System | Reaction Type | Key Feature | Yield | Enantiomeric Excess (ee) |

| Chiral Dirhodium(II) Catalysts | C-H Insertion | Asymmetric synthesis of 3-oxa-1-azabicyclo[4.2.0]octanes | 85-94% | 83-96% |

| Copper(I)/Chiral Ligand | Kinugasa Reaction | Catalytic, asymmetric synthesis of β-lactams | 50% | 57% |

| Copper/N,N,N-Ligand | Radical C(sp³)–C(sp²) Cross-Coupling | Synthesis of α-quaternary β-lactams | up to 92% | up to 99% |

Photochemical and Radical-Mediated Cyclizations

Photochemical and radical-mediated reactions provide unique pathways for ring formation, often proceeding through intermediates that are inaccessible via traditional thermal methods. nih.gov These high-energy reactions can construct complex molecular architectures in a single step under mild conditions. chim.it

Radical cyclization is a powerful method for forming piperidin-2-one rings. researchgate.net For example, 6-endo-trig free radical cyclizations of 3-phenyl-acryl enamides using tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) effectively produce piperidin-2-ones. researchgate.net Cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes also yields piperidines, although it can be accompanied by the formation of a linear alkene byproduct. mdpi.com

Photochemical methods, such as the intramolecular [2+2] cycloaddition of dienes, can produce bicyclic piperidinones. mdpi.comresearchgate.net These bicyclic structures can then be converted to piperidines through reduction. This strategy is scalable and has been applied to the synthesis of key pharmaceutical intermediates. mdpi.com Photoredox catalysis, which uses visible light to drive reactions, has been employed for the construction of spirocyclic piperidines from linear aryl halide precursors via a radical-mediated hydroarylation process. nih.gov

Optimized N-Arylation Strategies for the 2-Fluorophenyl Moiety

The introduction of the 2-fluorophenyl group onto the nitrogen atom of the piperidin-2-one ring is a critical step in the synthesis of the target compound. This transformation is typically achieved through cross-coupling reactions or nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are among the most versatile and widely used methods for forming carbon-nitrogen bonds. organic-chemistry.orgresearchgate.net This reaction allows for the coupling of an amine (in this case, piperidin-2-one) with an aryl halide (such as 2-fluoro-bromobenzene or 2-fluoro-iodobenzene). tandfonline.comacs.org

The efficacy of the Buchwald-Hartwig reaction depends on the choice of palladium catalyst, ligand, base, and solvent. tandfonline.comacs.org Various phosphine-based ligands, such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), have been successfully employed. tandfonline.com The reaction is typically carried out in a non-polar solvent like toluene (B28343) at elevated temperatures. tandfonline.com This method is highly valued for its broad substrate scope and functional group tolerance, making it suitable for complex molecule synthesis. nih.govrsc.org Computational studies have provided insight into the multi-step catalytic cycle, which involves oxidative addition, C-H activation, and reductive elimination. acs.org

| Reaction | Catalyst/Ligand | Base | Solvent | Yield |

| N-Arylation of piperidine with aryl bromides | Pd/BINAP | Sodium tert-butoxide | Toluene | 55-98% |

| N-Arylation of piperidine with aryl bromides | Pd/BINAP | Cesium carbonate | Toluene | 50-62% |

| N-Arylation of piperidine with aryl chlorides | NHC-Pd(II) complex | Potassium tert-butoxide | Toluene | 85-98% |

Nucleophilic Aromatic Substitution Techniques

Nucleophilic aromatic substitution (SₙAr) offers an alternative, often complementary, pathway to N-arylation. masterorganicchemistry.com In this reaction, a nucleophile (piperidin-2-one) attacks an electron-deficient aromatic ring, displacing a leaving group. For the synthesis of 1-(2-fluorophenyl)piperidin-2-one, the reaction would involve piperidin-2-one and an activated 2-fluoro-substituted benzene (B151609) ring.

The SₙAr reaction is facilitated by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (the fluorine atom). masterorganicchemistry.com For example, the reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and piperidine proceeds readily. acs.org The reaction of 2-fluoronitrobenzene derivatives with amines is a common strategy in organic synthesis. preprints.orgmdpi.com The fluorine atom is an excellent leaving group in SₙAr reactions. The reaction typically proceeds in a polar aprotic solvent.

A related classical method is the Ullmann condensation, which uses a copper catalyst to promote the N-arylation of amines and amides with aryl halides. jst.go.jpwikipedia.org While traditionally requiring harsh conditions, modern protocols with specialized ligands have made the Ullmann reaction more practical and efficient for a wider range of substrates, including heterocyclic compounds containing an -NHCO- moiety. jst.go.jpmdpi.comacs.org

Green Chemistry Principles and Sustainable Synthesis Protocols for this compound

The development of environmentally benign synthetic methods for piperidinone scaffolds is a key focus in modern organic chemistry. While specific green protocols for this compound are not extensively documented, the principles of green chemistry are widely applied to the synthesis of related lactams and N-substituted piperidones. These approaches prioritize the reduction of waste, use of safer solvents, and energy efficiency.

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: A significant advancement is the replacement of traditional volatile organic compounds with more sustainable alternatives. For instance, an eco-friendly approach to the synthesis of β-lactams has been developed using water as the primary reaction medium. Similarly, dimethyl carbonate, a green solvent, has been employed in the stereoselective synthesis of γ-lactams. nih.gov

Catalyst-Free and Multicomponent Reactions (MCRs): One-pot MCRs are inherently atom-economical and reduce waste by eliminating the need to isolate intermediates. A notable example is the catalyst-free, four-component green synthesis of functionalized 1-(2-fluorophenyl)-1,4-dihydropyridines, which are structurally related to the target compound. frontiersin.org This reaction proceeds efficiently under ultrasonic irradiation in aqueous ethanol, highlighting two green chemistry principles. frontiersin.org

Energy-Efficient Methods: The use of microwave irradiation and ultrasound has been shown to accelerate reaction rates, often leading to higher yields and shorter reaction times under milder conditions. frontiersin.org Microwave-assisted synthesis, for example, has been applied to produce N-substituted piperidones, demonstrating a significant advantage in terms of energy consumption and efficiency.

Heterogeneous and Recyclable Catalysts: To circumvent the challenges associated with homogeneous catalysts, supported ionic liquid phase organocatalysts have been developed for the synthesis of substituted piperidinones. nih.gov These catalysts are stable, recyclable, and can be easily separated from the reaction mixture, aligning with the principles of sustainable chemistry. nih.gov

These methodologies, while demonstrated on analogous structures, provide a clear framework for developing a truly sustainable synthesis protocol for this compound, moving away from classical, less environmentally friendly methods like the Dieckman condensation. frontiersin.org

Design and Synthesis of Novel Analogues and Derivatives of the this compound Core

The this compound scaffold serves as a versatile template for the design and synthesis of novel analogues with potentially unique chemical and physical properties. Derivatization can be targeted at three main locations: the piperidine ring, the fluorophenyl moiety, and the nitrogen substituent itself.

Functionalization at the Piperidine Ring and Stereochemical Control

Introducing substituents onto the piperidine ring of N-aryl-piperidin-2-ones is a key strategy for creating structural diversity. Achieving control over the stereochemistry at the newly formed chiral centers is a significant synthetic challenge that has been addressed through various advanced methods.

Stereoselective Alkylation and Addition: Chiral auxiliaries have proven effective in guiding stereoselective functionalization. For instance, by attaching a carbohydrate auxiliary to the nitrogen of a pyridone precursor, subsequent nucleophilic additions of organometallic reagents can proceed with high regio- and stereoselectivity to install substituents at the C4 position. acs.org Further reaction of the resulting amide enolates with electrophiles allows for the stereoselective introduction of groups at the C3 position. acs.org

Catalytic C-H Functionalization: Direct C-H functionalization offers an atom-economical approach to derivatization. Photoredox catalysis using iridium-based photosensitizers has been employed for the highly diastereoselective α-amino C-H arylation of piperidines, providing a route to C6-arylated products. nih.gov Interestingly, the initial reaction can be non-stereoselective, with a subsequent epimerization process leading to the thermodynamically favored diastereomer. nih.gov Rhodium-catalyzed C-H insertion reactions have also been developed to introduce arylacetate groups at the C2 and C4 positions, with site-selectivity controlled by the choice of catalyst and nitrogen protecting group. d-nb.info

Multi-component Reactions: A highly diastereoselective four-component reaction has been developed for the one-step synthesis of complex piperidin-2-ones bearing three stereogenic centers. This method utilizes a cascade of Michael addition, Mannich reaction, and cyclization to construct the functionalized ring system with high stereocontrol. d-nb.info

These methodologies enable the precise installation of a wide array of functional groups onto the piperidine backbone, creating libraries of analogues with defined three-dimensional structures.

Modifications of the Fluorophenyl Moiety and Substituent Effects

Altering the electronic properties of the N-aryl substituent by modifying the fluorophenyl ring can have a profound impact on the reactivity and properties of the entire molecule. This is typically achieved by introducing additional substituents onto the aromatic ring.

Synthesis of Substituted Analogues: The synthesis of analogues with additional substituents on the fluorophenyl ring can be accomplished through standard aromatic substitution reactions on pre-functionalized precursors or by employing C-H activation strategies. For example, cobalt-catalyzed C-H bond activation has been used for the regioselective ethynylation of N-aryl γ-lactams, where various electron-donating and electron-withdrawing groups on the aryl ring were well-tolerated. sci-hub.se This methodology could be applied to introduce substituents ortho to the lactam nitrogen on the fluorophenyl ring.

Substituent Effects on Reactivity: The electronic nature of substituents on the N-aryl ring significantly influences the molecule's reactivity. Studies on the hydrolysis of N-aryl-β-lactams have shown a clear correlation between the Hammett substituent constant (σ) and the rate of hydrolysis, with electron-withdrawing groups markedly increasing reactivity. nih.gov Similarly, for N-aryl α-methylene-γ-lactams, Hammett constants are highly predictive of their reactivity with thiols, indicating that the electronics of the N-aryl group directly modulate the electrophilicity of the lactam system. frontiersin.org

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry contexts, modifying the N-aryl ring is a common strategy to optimize biological activity. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, halogen substitution on the aromatic ring was found to generally increase affinity for certain biological targets. mdpi.com In another study on antifungal α-arylidene-γ-lactams, the presence of a 2-fluorophenyl group on the exocyclic double bond was identified as a key feature for potent activity. nih.gov These findings underscore the importance of the electronic and steric profile of the N-aryl moiety.

The table below summarizes the expected effect of introducing various substituents onto the fluorophenyl ring, based on established principles of physical organic chemistry and SAR studies on analogous systems.

| Substituent (and Position) | Expected Electronic Effect | Potential Impact on Reactivity/Properties |

| Nitro (e.g., at C4) | Strong Electron-Withdrawing | Increase lactam carbonyl electrophilicity; potentially enhance biological activity where electron-deficient aryl rings are favored. |

| Methoxy (e.g., at C4) | Strong Electron-Donating | Decrease lactam carbonyl electrophilicity; may improve solubility and alter metabolic stability. |

| Chloro (e.g., at C5) | Electron-Withdrawing (Inductive) | Increase electrophilicity; modify lipophilicity and binding interactions. |

| Trifluoromethyl (e.g., at C4) | Strong Electron-Withdrawing | Significantly increase electrophilicity; enhance metabolic stability and lipophilicity. |

N-Substitution Analogues for Structure-Reactivity Studies

Replacing the 2-fluorophenyl group with other N-substituents provides a direct method for probing structure-reactivity and structure-activity relationships. Comparing these analogues allows for an assessment of the specific contribution of the 2-fluorophenyl moiety.

N-Aryl vs. N-Alkyl/Benzyl Analogues: The electronic nature of the nitrogen substituent is critical. N-aryl lactams, like the title compound, generally exhibit different reactivity compared to N-alkyl or N-benzyl lactams due to the delocalization of the nitrogen lone pair into the aromatic system. This reduces the amide resonance and can increase the electrophilicity of the carbonyl carbon. For example, in a study of farnesyltransferase inhibitors based on a piperidin-2-one core, analogues with N-(3-pyridylmethyl) and other N-arylmethyl groups were synthesized and compared to understand the optimal substitution for biological activity. acs.org

Varying N-Aryl Substituents: The synthesis of a series of N-aryl piperidin-2-ones with different substituents on the phenyl ring allows for systematic structure-reactivity studies. A nickel-catalyzed enantioselective C-acylation of α-substituted lactams showed that various substituents on the N-aryl fragment were tolerated, affording the products in good yields and high enantioselectivity, although electronic effects did influence reaction efficiency. mdpi.com This highlights how the N-aryl group can be tuned to optimize synthetic transformations.

Impact on Biological Activity: In the context of drug discovery, the N-substituent is a crucial determinant of activity. In a series of 3-phenylpiperidine-2,6-dione derivatives, changing the N-substituent from an alkyl chain to one terminating in a fluorophenyl group resulted in moderate antiviral activity. nih.gov Another study on inhibitors of human equilibrative nucleoside transporters demonstrated that the presence of a halogen on the N-phenyl moiety was essential for inhibitory effects. frontiersin.org

These studies collectively demonstrate that the N-substituent is a key handle for modulating the chemical and biological properties of the piperidin-2-one scaffold. The 2-fluorophenyl group, in particular, imparts a specific combination of steric and electronic properties that can be benchmarked against other N-substitution analogues.

Sophisticated Spectroscopic and Structural Elucidation of 1 2 Fluorophenyl Piperidin 2 One

Advanced Conformational Analysis and Molecular Dynamics

The three-dimensional structure and conformational dynamics of 1-(2-fluorophenyl)piperidin-2-one are dictated by the interplay between the steric and electronic effects of its constituent rings. The piperidin-2-one ring is expected to adopt a non-planar conformation to minimize ring strain, while the orientation of the 2-fluorophenyl group is governed by the rotational barrier around the N-C(aryl) bond.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the solution-state conformation of molecules by identifying protons that are close in space (< 5 Å), irrespective of through-bond connectivity. columbia.edulibretexts.org For a molecule like this compound, these experiments would be crucial for establishing the relative orientation of the protons on the piperidine (B6355638) ring and the fluorophenyl ring.

The piperidine ring in related structures typically adopts a chair or a distorted chair/boat conformation. In a chair conformation, protons are in either axial or equatorial positions. NOESY/ROESY spectra would reveal correlations between axial-axial and axial-equatorial protons, confirming the ring's puckering. For instance, strong cross-peaks would be expected between protons in a 1,3-diaxial relationship.

Furthermore, NOE correlations between the protons of the fluorophenyl ring (specifically H-6') and the protons on the piperidine ring (e.g., at the C3 and C6 positions) would provide insight into the preferred rotational conformation (torsional angle) around the N-C(aryl) bond. The strength of the NOE signal is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances. columbia.edu

Table 1: Hypothetical NOESY/ROESY Correlations for the Chair Conformation of this compound

| Interacting Protons | Expected NOE/ROE Intensity | Inferred Spatial Proximity |

|---|---|---|

| H-3axial / H-5axial | Strong | Close (1,3-diaxial relationship) |

| H-3axial / H-4axial | Medium | Vicinal axial-axial |

| H-3equatorial / H-4equatorial | Medium | Vicinal equatorial-equatorial |

| H-6'(Aryl) / H-6axial | Medium-Weak | Indicates specific rotational preference |

This table is illustrative and based on expected correlations for a substituted piperidine ring in a chair conformation.

Single-crystal X-ray crystallography provides definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles. Although a crystal structure for this compound is not publicly available, analysis of related fluorinated piperidine derivatives allows for a reliable prediction of its key structural features. researchgate.netiucr.org

Intermolecular interactions in the crystal lattice would likely be dominated by weak C-H···O and C-H···F hydrogen bonds, as well as potential C-H···π interactions involving the fluorophenyl ring. These interactions dictate the crystal packing and form a three-dimensional supramolecular network.

Table 2: Representative Crystallographic Data from a Related Compound, 1-(2-chloroacetyl)-2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 12.345(1) |

| b (Å) | 10.987(1) |

| c (Å) | 13.912(2) |

| β (°) | 95.43(1) |

| V (ų) | 1890.97(7) |

| C-N (amide) (Å) | ~1.35 - 1.40 |

Note: Data is for a structurally related but more complex molecule and serves for illustrative purposes only.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. The frequencies of these modes are sensitive to the molecule's geometry, bonding, and intermolecular interactions.

For this compound, the FT-IR and FT-Raman spectra would be characterized by several key vibrational bands. The most prominent would be the C=O stretching vibration of the amide group, typically appearing in the 1650-1690 cm⁻¹ region. Its exact position can indicate the presence and strength of intermolecular C-H···O hydrogen bonds. Aromatic C=C stretching vibrations from the fluorophenyl ring would appear in the 1450-1600 cm⁻¹ range. The C-F stretching vibration is expected as a strong band, typically between 1200 and 1300 cm⁻¹. Aliphatic C-H stretching modes of the piperidine ring would be observed in the 2850-3000 cm⁻¹ region. scispace.comscispace.comnih.gov

Table 3: Expected Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | IR, Raman |

| ~2950-2850 | Aliphatic C-H Stretch | IR, Raman |

| ~1680 | Amide I (C=O Stretch) | IR (Strong), Raman (Medium) |

| ~1600, 1480 | Aromatic C=C Stretch | IR, Raman |

| ~1450 | CH₂ Scissoring | IR |

| ~1250 | C-F Stretch | IR (Strong) |

This table presents typical frequency ranges for the assigned functional groups based on data from analogous compounds. scispace.comscispace.comnist.gov

Detailed Electronic Structure Investigations

The electronic structure of this compound is determined by the molecular orbitals arising from the combination of the saturated piperidinone ring and the aromatic fluorophenyl system.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of this compound is expected to show absorptions characteristic of its two main chromophores: the 2-fluorophenyl group and the amide carbonyl group.

The fluorophenyl ring will exhibit π → π* transitions, likely appearing as two distinct bands: a strong absorption (the E2-band) around 200-220 nm and a weaker, structured absorption (the B-band) around 260-280 nm. The amide group possesses a non-bonding pair of electrons (n) on the oxygen atom, allowing for a weak n → π* transition, which is often observed as a shoulder on the tail of the more intense π → π* bands, typically above 210 nm. researchgate.netscielo.org.za Solvatochromism studies, where spectra are recorded in solvents of varying polarity, could help differentiate between these transition types.

Photoelectron spectroscopy (PES) provides more direct information about electron binding energies in molecular orbitals. While specific PES data is unavailable, it would be expected to show distinct ionization events corresponding to the core and valence electrons of the molecule, allowing for experimental validation of molecular orbital energy levels calculated by quantum chemical methods.

Table 4: Predicted Electronic Transitions for this compound

| Transition | Chromophore | Expected λmax (nm) | Relative Intensity |

|---|---|---|---|

| π → π* (E2-band) | 2-Fluorophenyl | ~210 | High |

| n → π* | Amide C=O | ~220 | Low |

These values are estimations based on typical spectra of substituted benzenes and amides. nist.govresearchgate.net

This compound is an achiral molecule and therefore will not exhibit a circular dichroism (CD) signal. However, if a chiral center were introduced—for example, by substitution at the C3, C4, C5, or C6 position of the piperidine ring—the resulting enantiomers would produce mirror-image CD spectra.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing unique information about the three-dimensional structure of chiral molecules. The sign and intensity of the CD signals (known as Cotton effects) correspond to the electronic transitions observed in the UV-Vis spectrum.

For a chiral derivative, the absolute configuration (R or S) could be determined by comparing the experimental CD spectrum with a spectrum predicted computationally using time-dependent density functional theory (TD-DFT). A good match between the experimental and calculated spectra for a specific enantiomer allows for an unambiguous assignment of its absolute stereochemistry. This combined experimental and theoretical approach is a powerful tool in stereochemical analysis. nih.govacs.org

Computational and Theoretical Chemistry Investigations on 1 2 Fluorophenyl Piperidin 2 One

Quantum Chemical Calculations for Electronic Properties and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of 1-(2-Fluorophenyl)piperidin-2-one. These methods, grounded in the principles of quantum mechanics, offer a detailed view of the molecule's behavior at the atomic and subatomic levels.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and energetics of molecules like this compound. researchgate.netnih.gov DFT calculations, often employing hybrid functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These calculations have been instrumental in understanding the conformational preferences of the piperidinone ring and the orientation of the 2-fluorophenyl group. nih.goviucr.org

For instance, DFT studies on similar piperidin-4-one derivatives have shown that the piperidine (B6355638) ring typically adopts a chair conformation. nih.goviucr.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also key parameters obtained from DFT calculations. researchgate.netnih.gov The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of a Similar Fluorophenyl Derivative using DFT

| Parameter | Value | Reference |

| HOMO Energy | - | researchgate.net |

| LUMO Energy | - | researchgate.net |

| HOMO-LUMO Gap | - | researchgate.net |

Note: Specific values for this compound were not available in the searched literature. The table is representative of data obtained for similar fluorophenyl derivatives.

Ab Initio Methods for High-Accuracy Thermochemical and Spectroscopic Parameter Predictions

Ab initio methods, which are based on first principles without empirical parameters, are employed for high-accuracy predictions of thermochemical and spectroscopic properties. arkat-usa.org While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide benchmark data for properties such as enthalpy of formation, heat capacity, and vibrational frequencies. arkat-usa.org

Theoretical vibrational analysis, often performed in conjunction with experimental techniques like FT-IR and Raman spectroscopy, helps in the assignment of vibrational modes. researchgate.net For example, the characteristic stretching frequencies of the C=O group in the piperidinone ring and the C-F bond in the fluorophenyl group can be accurately predicted. researchgate.net Similarly, theoretical calculations of NMR chemical shifts (¹H and ¹³C) are crucial for validating experimentally determined structures. nih.govacs.org There is often a good correlation between the experimental and theoretical chemical shifts, confirming the structural assignment. nih.govacs.org

Molecular Dynamics (MD) Simulations for Conformational Stability and Intermolecular Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational stability and intermolecular behavior of this compound over time. mdrepo.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and interactions.

Solvent Effects and Dynamic Structural Transitions

MD simulations are particularly useful for studying the influence of the solvent on the conformation and dynamics of the molecule. By simulating the molecule in a box of explicit solvent molecules (e.g., water), researchers can observe how solvent interactions affect the conformational landscape of the piperidinone ring and the rotation of the fluorophenyl group. These simulations can reveal dynamic transitions between different conformational states and the time scales on which they occur.

Prediction of Dynamic Spectroscopic Signatures

MD simulations can also be used to predict dynamic spectroscopic signatures. By calculating properties like the dipole moment autocorrelation function from the MD trajectory, it is possible to simulate infrared spectra. This approach can capture the broadening of spectral lines due to molecular motion and intermolecular interactions, providing a more realistic representation of the experimental spectrum than static quantum chemical calculations.

In Silico Structure-Activity Relationship (SAR) Modeling and Pharmacophore Generation

In silico Structure-Activity Relationship (SAR) modeling and pharmacophore generation are essential computational tools in drug discovery for identifying the key structural features responsible for the biological activity of a molecule. nih.govmdpi.com

SAR studies involve systematically modifying the structure of a lead compound, such as a derivative of this compound, and evaluating the effect of these modifications on its biological activity. nih.govacs.org This helps in building a qualitative or quantitative model that relates the chemical structure to the observed activity. For instance, SAR studies on similar piperidine-containing compounds have explored the impact of different substituents on their affinity for biological targets. rsc.org

Pharmacophore modeling aims to identify the three-dimensional arrangement of essential features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. nih.govajchem-a.com A pharmacophore model for a this compound derivative would highlight the key interaction points, such as the fluorine atom, the carbonyl oxygen, and the phenyl ring, that are crucial for its activity. nih.govajchem-a.com This model can then be used as a 3D query to screen large compound databases for new molecules with similar activity profiles. nih.gov

Table 2: Common Pharmacophoric Features

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. |

| Hydrophobic (HY) | A nonpolar group that avoids water. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. |

| Positive Ionizable (PI) | A group that can carry a positive charge. |

| Negative Ionizable (NI) | A group that can carry a negative charge. |

Prediction of Advanced Spectroscopic Parameters (e.g., NMR Chemical Shifts by GIAO Method, NBO Analysis)

Computational chemistry provides powerful tools to predict and understand the spectroscopic properties of molecules, offering insights that complement experimental data. For this compound, theoretical calculations can elucidate its electronic structure and predict spectroscopic parameters with a high degree of accuracy. This section focuses on the application of the Gauge-Independent Atomic Orbital (GIAO) method for predicting Nuclear Magnetic Resonance (NMR) chemical shifts and Natural Bond Orbital (NBO) analysis for understanding intramolecular interactions.

NMR Chemical Shifts by GIAO Method

The GIAO method is a widely used quantum chemical approach for calculating the NMR shielding tensors of molecules. By determining these shielding tensors, the NMR chemical shifts can be predicted, providing a valuable tool for structural elucidation and for confirming experimental findings. The calculations are typically performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

The theoretical chemical shifts for this compound would be calculated for both ¹H and ¹³C nuclei. These calculated values are then often correlated with experimental data, and a scaling factor may be applied to improve the agreement. Such a correlation can help in the precise assignment of ambiguous signals in the experimental spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using the GIAO Method.

Disclaimer: The following data is representative and intended to illustrate the output of a GIAO calculation. Specific experimental or theoretical data for this exact compound was not found in the searched literature.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 169.5 |

| C3 | 2.55 | 32.8 |

| C4 | 1.90 | 21.7 |

| C5 | 1.95 | 26.3 |

| C6 | 3.60 | 51.2 |

| C1' | - | 128.9 |

| C2' | - | 158.4 (d, J=245 Hz) |

| C3' | 7.25 | 116.2 (d, J=21 Hz) |

| C4' | 7.35 | 129.8 |

| C5' | 7.20 | 124.5 |

| C6' | 7.50 | 126.8 (d, J=8 Hz) |

Natural Bond Orbital (NBO) Analysis

NBO analysis is a theoretical method that provides a detailed picture of the electron density distribution in a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). nih.gov This energy reflects the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

For this compound, NBO analysis can reveal important hyperconjugative interactions that contribute to its stability. For instance, interactions involving the lone pairs of the nitrogen and oxygen atoms with antibonding orbitals of adjacent bonds can be identified and their strengths evaluated. These interactions play a crucial role in determining the molecule's conformation and reactivity.

Table 2: Selected Second-Order Perturbation Energies (E(2)) from NBO Analysis for this compound.

Disclaimer: The following data is representative and intended to illustrate the output of an NBO analysis. Specific experimental or theoretical data for this exact compound was not found in the searched literature.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N7 | π(C1'-C6') | 5.8 |

| LP(1) N7 | π(C2-O8) | 1.2 |

| LP(2) O8 | σ(N7-C2) | 25.3 |

| LP(2) O8 | σ(C2-C3) | 1.5 |

| σ(C1'-C2') | π(C3'-C4') | 2.1 |

| σ(C5-C6) | σ(N7-C2) | 4.9 |

The insights gained from these computational investigations are invaluable for a comprehensive understanding of the structural and electronic properties of this compound. They provide a theoretical foundation for interpreting experimental data and for predicting the behavior of the molecule.

Reactivity and Mechanistic Organic Reactions of 1 2 Fluorophenyl Piperidin 2 One

Lactam Ring-Opening and Ring-Closing Transformations

The stability and reactivity of the six-membered piperidin-2-one ring are central to the chemistry of this molecule. Both the cleavage (ring-opening) and formation (ring-closing) of this lactam are significant transformations.

Lactam Ring-Opening: The amide bond within the lactam ring of 1-(2-Fluorophenyl)piperidin-2-one can be cleaved under hydrolytic conditions. This reaction is analogous to the hydrolysis of acyclic amides, typically requiring acidic or basic conditions to proceed. Under basic hydrolysis, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation yields 5-amino-5-(2-fluorophenyl)pentanoic acid. The mechanism of alkaline amide hydrolysis has been extensively studied and generally proceeds as described, though it can be slower than ester hydrolysis due to the higher stability of the amide bond.

Lactam Ring-Closing: The synthesis of the this compound ring can be achieved through various cyclization strategies. One common approach involves the intramolecular cyclization of a linear precursor, such as a 5-aminopentanoic acid derivative. For instance, an N-(2-fluorophenyl)-5-aminopentanoic acid could undergo intramolecular amidation to form the six-membered lactam ring. Another synthetic route involves the reductive amination of a 5-oxocarboxylic acid with 2-fluoroaniline, followed by cyclization. Modern synthetic methods also include transition metal-catalyzed reactions. For example, a rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts can lead to N-aryl piperidines through a process involving the formation of a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes reductive amination with an aryl amine, followed by ring closure thieme-connect.com. The δ-lactam scaffold is a privileged structure in drug discovery, and various methods for its construction are of significant interest uni-regensburg.de.

Reactions Involving the Lactam Carbonyl Group and N-Substitution

The carbonyl group and the nitrogen atom of the lactam are key sites for functionalization.

Carbonyl Group Reactions: The carbonyl group in this compound can undergo reduction. For example, treatment with a reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the amide to the corresponding amine, yielding 1-(2-fluorophenyl)piperidine. This transformation is a standard method for converting amides to amines.

N-Substitution: While the nitrogen atom is already substituted with a 2-fluorophenyl group, further reactions at this position are generally not feasible without cleavage of the N-aryl bond. However, the synthesis of N-aryl lactams, including this compound, is a significant area of research. Methods for N-arylation of lactams often involve transition metal catalysis, such as copper- or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) between a lactam and an aryl halide. More recently, visible-light photoredox catalysis has emerged as a mild and efficient method for the direct N-(het)arylation of lactams, proceeding through the generation of N-centered radicals.

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorophenyl Ring

The 2-fluorophenyl group of this compound can undergo substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The fluorophenyl ring is generally deactivated towards electrophilic attack due to the electron-withdrawing inductive effect of both the fluorine atom and the N-acyl group (the piperidin-2-one moiety).

Directing Effects:

Fluorine: As a halogen, fluorine is a deactivating substituent but is an ortho, para-director. This is due to the competing effects of its strong electron-withdrawing inductive effect and its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when substitution occurs at the ortho and para positions.

N-Acyl Group: The N-acyl substituent is a deactivating group and a meta-director. The nitrogen lone pair is delocalized into the adjacent carbonyl group, making it unavailable for donation to the aromatic ring. The carbonyl group itself is strongly electron-withdrawing.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing fluorine atom can make the fluorophenyl ring susceptible to nucleophilic aromatic substitution, particularly when there are other activating groups present. In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. For this to occur, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group (halides are common). The fluorine atom can act as the leaving group, especially when activated by electron-withdrawing groups positioned ortho or para to it. In the case of this compound, the N-acyl group is at the ortho position, which can help to stabilize the negative charge in the Meisenheimer complex intermediate formed during nucleophilic attack. This makes the displacement of the fluorine atom by a strong nucleophile a plausible reaction pathway.

Stereoselective Transformations and Diastereomeric Control

Introducing chirality to the this compound scaffold is of significant interest for applications in medicinal chemistry. This can be achieved through stereoselective synthesis or by reactions that control the formation of new stereocenters on a pre-existing ring.

Stereoselective Synthesis: The synthesis of enantiomerically enriched piperidin-2-one derivatives can be achieved using several strategies:

Chiral Pool Synthesis: Starting from readily available chiral molecules, such as amino acids or carbohydrates, one can construct the chiral piperidinone ring.

Asymmetric Catalysis: The use of chiral catalysts can enable the enantioselective synthesis of substituted piperidinones. For example, asymmetric hydrogenation of a suitable unsaturated precursor can establish a chiral center.

Chiral Auxiliaries: A chiral auxiliary can be attached to the molecule to direct the stereochemical outcome of a reaction, and then subsequently removed.

Diastereomeric Control: For reactions on a this compound that already contains one or more stereocenters, controlling the formation of a new stereocenter is crucial. For instance, in the alkylation of an enolate derived from a substituted piperidin-2-one, the existing stereocenter(s) can influence the facial selectivity of the electrophilic attack, leading to one diastereomer in preference to another. The conformation of the piperidinone ring plays a significant role in directing the approach of the electrophile. Highly diastereoselective methods for the synthesis of polysubstituted 2-piperidinones have been developed, often through multi-component cascade reactions where the stereochemistry is set in a predictable manner uni-regensburg.de. Similarly, diastereoselective arylations of substituted piperidines have been achieved, where the stereoselectivity can be controlled to favor either cis or trans products thieme-connect.com.

Catalyzed Reactions and Novel Reaction Pathways

Modern catalysis has opened up new avenues for the synthesis and functionalization of molecules like this compound.

Photocatalyzed Reactions: Visible-light photoredox catalysis has become a powerful tool in organic synthesis. For the synthesis of N-aryl lactams, photocatalytic methods have been developed that proceed under mild, room-temperature conditions. These reactions often involve a cascade of radical addition and cyclization, using an organic dye as the photocatalyst thieme-connect.com. This approach offers a transition-metal-free alternative for the construction of the N-aryl lactam core. Another novel photochemical approach enables the direct N-(het)arylation of lactams by generating N-centered radicals under mild conditions uni-regensburg.deunimi.it.

Transition Metal-Catalyzed Cross-Coupling: Transition metals, particularly palladium, copper, and rhodium, are widely used to catalyze the formation of C-C and C-N bonds.

C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy. For piperidine (B6355638) derivatives, transition metal-catalyzed C-H activation can be used to introduce substituents at specific positions. For example, with a suitable directing group, the C-H bonds at the C2 position of a piperidine ring can be arylated.

Cross-Coupling for Synthesis: As mentioned earlier, the synthesis of N-aryl lactams often relies on palladium- or copper-catalyzed cross-coupling reactions. These methods provide a versatile way to connect the piperidin-2-one nitrogen to the 2-fluorophenyl ring.

The table below summarizes some catalyzed reactions relevant to the synthesis of N-aryl lactams.

| Reaction Type | Catalyst/Conditions | Description |

| Photocatalyzed N-Arylation | Organic Dye (e.g., Eosin Y), Visible Light | Mild, transition-metal-free synthesis of N-aryl lactams via a radical cascade. |

| Buchwald-Hartwig Amination | Palladium catalyst, Ligand (e.g., BINAP), Base | Cross-coupling of a lactam with an aryl halide to form the N-aryl bond. |

| Ullmann Condensation | Copper catalyst, High Temperature | A classic method for N-arylation, often requiring harsher conditions. |

| Rhodium-Catalyzed C-H Functionalization | Rhodium catalyst | Site-selective introduction of functional groups onto the piperidine ring. |

These catalyzed reactions and novel pathways provide efficient and often more environmentally friendly routes to this compound and its derivatives, enabling the exploration of their chemical space for various applications.

Mechanistic Biochemical and Molecular Interaction Studies of 1 2 Fluorophenyl Piperidin 2 One in Vitro & Non Clinical Focus

Enzyme Binding and Inhibition Profiles (In Vitro Mechanistic Studies)

No direct experimental data on the enzyme binding and inhibition profile of 1-(2-Fluorophenyl)piperidin-2-one was identified in the reviewed literature. However, studies on analogous compounds suggest potential interactions with various enzyme systems.

While specific kinetic data for this compound is unavailable, research on other piperidine-based compounds provides context for potential enzyme inhibition. For instance, a study on a series of 4-piperidine-based thiosemicarbazones demonstrated inhibitory activity against Dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 13.70 to 47.30 µM. researchgate.net Another related compound, Fluorofenidone (5-methyl-1-(3-fluorophenyl)-2-(1H)-pyridone), an analog of pirfenidone, showed weak inhibition of CYP1A2 and CYP2C19. nih.gov

Research on fluoropezil, a more complex piperidine (B6355638) derivative, has shown potent inhibition of acetylcholinesterase (AChE) with an IC50 value of 2.4 nM and a Ki value of 0.4 nM. inrae.fr Similarly, certain N-benzylpiperidines have been investigated as inhibitors of the mRNA decapping scavenger enzyme (DcpS). drugbank.com

Table 1: In Vitro Enzyme Inhibition Data for Compounds Structurally Related to this compound

| Compound Name | Target Enzyme | IC₅₀ (µM) | Ki (nM) | Source |

|---|---|---|---|---|

| 4-piperidine-based thiosemicarbazones (range) | Dihydrofolate reductase (DHFR) | 13.70 - 47.30 | - | researchgate.net |

| Fluorofenidone | CYP1A2, CYP2C19 | Weak inhibition reported | - | nih.gov |

| Fluoropezil | Acetylcholinesterase (AChE) | 0.0024 | 0.4 | inrae.fr |

This table presents data for compounds structurally related to this compound to provide context on potential enzyme interactions. No direct data for this compound was found.

There is no available information on the specificity and selectivity of This compound against defined enzyme panels. Studies on related compounds, such as certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, have been conducted to assess selectivity for COX-2 over COX-1. researchgate.net For any future research on this compound, profiling against a panel of relevant enzymes would be crucial to determine its specificity and potential off-target effects.

Receptor Binding and Ligand Affinity Characterization (In Vitro)

Direct receptor binding and ligand affinity data for This compound are not present in the available scientific literature. However, the piperidine scaffold is a common feature in ligands for various receptors, particularly in the central nervous system.

No specific binding assay or competitive displacement study results for This compound have been published. Research on other piperidine-containing molecules indicates potential affinity for several receptor types. For example, derivatives of 4-aroylpiperidines have been synthesized and shown to be potent and selective ligands for sigma-1 receptors. d-nb.info Another study on a novel atypical antipsychotic, which contains a fluorophenyl and a piperidine moiety, demonstrated high affinities for dopamine (B1211576) (D₁, D₂, D₃, D₄), 5-HT₂ₐ, and α₁ adrenoceptors, with Ki values in the nanomolar range. nih.gov

Furthermore, compounds with a 1-(2-fluorobenzyl)piperidine (B2521857) structure have been explored for their interaction with various receptors. drugbank.com A series of 5- and 7-hydroxycoumarin derivatives with a 4-(2-fluorophenyl)piperazin-1-yl moiety have been evaluated as 5-HT₁ₐ serotonin (B10506) receptor antagonists. mdpi.com

Table 2: In Vitro Receptor Binding Affinities (Ki) for Compounds Structurally Related to this compound

| Compound Name | Target Receptor | Ki (nM) | Source |

|---|---|---|---|

| NRA0562 | Dopamine D₁ | 7.09 | nih.gov |

| Dopamine D₂ | 2.49 | nih.gov | |

| Dopamine D₃ | 3.48 | nih.gov | |

| Dopamine D₄ | 1.79 | nih.gov | |

| 5-HT₂ₐ | 1.5 | nih.gov | |

| α₁ Adrenoceptor | 0.56 | nih.gov | |

| Spipethiane | Sigma-1 | 0.5 | d-nb.info |

| Sigma-2 | 416 | d-nb.info | |

| [¹⁸F]SFE | Sigma-1 | 24.3 | nih.gov |

| Sigma-2 | 361 | nih.gov |

This table presents data for compounds structurally related to this compound to provide context on potential receptor interactions. No direct data for this compound was found.

There is no information available regarding the potential allosteric modulation or orthosteric site interactions of This compound . Such studies would be necessary to elucidate the precise mechanism of action at any identified receptor targets.

Interactions with Defined Biological Macromolecules (e.g., Proteins, Nucleic Acids – Purely Mechanistic)

While direct studies on the interaction of This compound with specific proteins or nucleic acids are lacking, related research offers some intriguing possibilities.

The 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) group has been utilized as a protecting group for the 2'-hydroxy functions in the synthesis of oligoribonucleotides. csic.esresearchgate.net This application implies a specific and reversible interaction with the ribonucleic acid structure or the enzymes involved in its synthesis, suggesting that the 1-(2-fluorophenyl)piperidine moiety can be directed to interact with nucleic acid-related macromolecules. A study has detailed the crystal structure of a nucleic acid building block containing the Fpmp group, specifically 2′-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl]-β-d-(1′R,2′R,3′R,4′R)-uridine. researchgate.net This provides atomic-level insight into how this moiety can be accommodated within a biological macromolecular context.

Molecular docking studies on various piperidine derivatives have been conducted to predict their binding modes with target proteins. For example, docking studies of piperidine-based thiosemicarbazones with DHFR researchgate.net and of other piperidine derivatives with cholinesterases have been performed. mdpi.com Similar in silico approaches could be applied to This compound to generate hypotheses about its potential protein interactions.

Biophysical Characterization of Binding (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

The direct binding of small molecules like this compound to their target macromolecules is a critical aspect of understanding their mechanism of action. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for characterizing these interactions in a label-free manner, providing quantitative data on binding affinity, stoichiometry, and thermodynamics.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when a ligand binds to its target protein. japtamers.co.uk This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. mdpi.com The binding of a ligand to a protein can be either an exothermic (heat-releasing) or endothermic (heat-absorbing) process.

While specific ITC data for this compound is not publicly available, a hypothetical ITC experiment can illustrate the expected outcomes. In a typical setup, a solution of the target protein would be placed in the sample cell of the calorimeter, and this compound would be injected in small, successive aliquots from a syringe. The resulting heat changes upon each injection are measured and plotted against the molar ratio of the ligand to the protein.

Table 1: Hypothetical Isothermal Titration Calorimetry Data for the Interaction of a Piperidine Derivative with a Target Protein

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.05 | - |

| Dissociation Constant (Kd) | 2.5 | µM |

| Enthalpy Change (ΔH) | -15.8 | kcal/mol |

| Entropy Change (ΔS) | -18.2 | cal/mol/deg |

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not available in the cited literature. The data would suggest a 1:1 binding stoichiometry, with the interaction being enthalpically driven, a common feature for many high-affinity ligand-protein interactions.

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures the binding of a ligand to a target immobilized on a sensor chip in real-time. smolecule.com This method provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka). The response units (RU) are proportional to the mass of the analyte binding to the immobilized ligand.

For a compound like this compound, an SPR experiment would involve immobilizing the target protein on a sensor chip and then flowing different concentrations of the compound over the surface. The resulting sensorgrams would show the association of the compound during the injection and its dissociation during the washout phase.

Table 2: Hypothetical Surface Plasmon Resonance Kinetic Data for a Fluorophenyl-Piperidine Analog

| Parameter | Value | Unit |

| Association Rate (ka) | 1.2 x 105 | M-1s-1 |

| Dissociation Rate (kd) | 3.6 x 10-4 | s-1 |

| Dissociation Constant (Kd) | 3.0 | µM |

This table contains hypothetical data based on typical values for small molecule-protein interactions, as specific SPR data for this compound is not available in the provided search results. Such data would indicate a moderately strong interaction with a relatively slow dissociation rate, suggesting a stable binding complex.

Ligand-Induced Conformational Changes in Target Macromolecules

The binding of a ligand to a protein often induces conformational changes in the macromolecule, which are crucial for its biological function, such as enzyme activation or inhibition, or receptor signaling. These structural rearrangements can range from subtle side-chain movements to large-scale domain reorganizations. acs.org

While direct evidence of conformational changes induced by this compound is not documented in the provided search results, studies on related piperidine derivatives suggest that the rigidity and substituents of the piperidine ring can significantly influence the conformation of the binding pocket. researchgate.net The interaction of the fluorophenyl group can also play a critical role in orienting the molecule within the binding site and inducing specific conformational states.

Techniques like X-ray crystallography, NMR spectroscopy, and hydrogen-deuterium exchange mass spectrometry (HDX-MS) are instrumental in elucidating these ligand-induced conformational changes. For instance, a comparison of the crystal structures of a target protein in its apo (unbound) form and in complex with a ligand like this compound could reveal specific changes in the protein's three-dimensional structure. Molecular dynamics simulations have also been employed to understand how different ligands, such as those containing a piperidine moiety, can stabilize distinct conformational states of a receptor. nih.gov

Cellular Mechanistic Studies (Excluding Human Cells, Toxicity, or Clinical Relevance)

Modulatory Effects on Specific Defined Cellular Pathways (e.g., enzyme activity modulation within non-human in vitro models)

The biological effects of a compound are ultimately determined by its ability to modulate specific cellular pathways. Piperidine and piperidinone derivatives have been shown to exhibit a wide range of pharmacological activities by interacting with various enzymes and receptors. mdpi.comnih.gov For example, certain piperidine derivatives have been identified as inhibitors of kinases and other enzymes involved in cell signaling. nih.gov

In a non-human in vitro model, such as a purified enzyme assay or a cell line derived from a non-human species, the effect of this compound on a specific pathway could be investigated. For example, if the target of the compound is a specific kinase, its inhibitory activity could be quantified by measuring the phosphorylation of a substrate in the presence of varying concentrations of the compound.

Table 3: Illustrative Data on the Inhibition of a Kinase by a Piperidin-2-one Derivative in a Non-Human In Vitro Assay

| Concentration (µM) | % Inhibition of Kinase Activity |

| 0.1 | 15.2 |

| 1 | 48.5 |

| 10 | 85.3 |

| 100 | 98.1 |

This table presents illustrative data to demonstrate the potential modulatory effect of a piperidin-2-one derivative. Specific data for this compound is not available. The data would indicate a dose-dependent inhibition of the target kinase, from which an IC50 value could be determined. Such studies on piperidine derivatives have shown that they can induce apoptosis and affect cell cycle progression in non-human cancer cell lines through the modulation of signaling pathways like PI3K/Akt. nih.govresearchgate.net

In Vitro Interactions with Subcellular Components (e.g., membranes, cytoskeleton)

The interaction of small molecules with subcellular components can influence their cellular uptake, distribution, and ultimately their biological activity. The physicochemical properties of this compound, such as its lipophilicity and the presence of the fluorine atom, will govern its ability to partition into cellular membranes.

Studies with other piperidine-containing compounds have shown that they can efficiently penetrate cellular membranes. nih.gov The interaction with the lipid bilayer can be a crucial first step for reaching intracellular targets. Techniques such as fluorescence microscopy with labeled analogs or cell fractionation followed by analytical quantification could be used to study the subcellular distribution of this compound in non-human cells.

While specific data on the interaction of this compound with subcellular components is not available, it is plausible that its piperidine core and fluorophenyl substituent could lead to interactions with both membrane lipids and proteins. The planarity and hydrophobicity of the phenyl ring could facilitate insertion into the lipid bilayer, while the piperidine ring could engage in interactions with membrane-associated proteins.

Future Research Trajectories and Unexplored Avenues for 1 2 Fluorophenyl Piperidin 2 One

Integration with Advanced Flow Chemistry and Continuous Synthesis Techniques

The synthesis of heterocyclic compounds, including piperidones and lactams, is increasingly benefiting from the adoption of advanced flow chemistry and continuous synthesis techniques. acs.org These methods offer significant advantages over traditional batch processing, including enhanced safety, better process control, higher yields, and opportunities for rapid scale-up. du.edu For industrial-scale production of related piperidone compounds, continuous flow reactors are already being considered. A novel photochemical synthesis for β-lactams, for instance, highlighted the potential for significant yield improvement and scalability using a flow reactor. du.edu

Future research should focus on developing a continuous synthesis protocol for 1-(2-Fluorophenyl)piperidin-2-one. This would involve the optimization of reaction parameters such as temperature, residence time, and reagent stoichiometry within a microreactor or a spinning tube-in-tube reactor system. acs.org Such an approach would not only streamline its production but also facilitate the rapid generation of derivatives for further study.

Table 1: Comparison of Synthesis Methodologies for Piperidone Derivatives

| Feature | Traditional Batch Synthesis | Proposed Continuous Flow Synthesis |

|---|---|---|

| Process Control | Limited control over exotherms and mixing. | Precise control over temperature, pressure, and mixing. du.edu |

| Scalability | Challenging, often requires re-optimization. | Linear scalability by extending run time or using parallel reactors. du.edu |

| Safety | Handling of large quantities of reagents poses risks. | Small reaction volumes minimize hazards. acs.org |

| Reaction Time | Typically hours to days. | Often reduced to minutes. acs.org |

| Product Purity | May require extensive purification. | Often yields purer products with fewer byproducts. |

Advancements in Hybrid Computational-Experimental Approaches for Enhanced Understanding

Hybrid computational-experimental workflows are powerful tools for accelerating the understanding and optimization of molecular properties. nih.gov For piperidone derivatives and related lactams, these approaches have been used to investigate structure, reactivity, and biological interactions. jksus.orgacs.orgresearchgate.net Techniques like Density Functional Theory (DFT) are employed to calculate optimized molecular geometry, vibrational frequencies, and electronic properties, which can then be compared with experimental data from NMR and FT-IR spectroscopy for structural validation. jksus.orgresearchgate.neteurjchem.com

For this compound, a concerted hybrid approach could provide deep insights. Natural Bond Orbital (NBO) analysis can elucidate intramolecular charge transfer and orbital interactions, while Hirshfeld surface analysis can map and quantify non-covalent interactions crucial for crystal packing and ligand-receptor binding. acs.orgresearchgate.netresearchgate.net These computational predictions, when validated by experimental results (e.g., single-crystal X-ray diffraction), create a robust feedback loop for refining theoretical models and guiding the design of new functional derivatives. nih.govbohrium.com

Table 2: Proposed Hybrid Methodologies for In-Depth Compound Analysis

| Methodology | Computational Component | Experimental Validation | Information Gained |

|---|---|---|---|

| Structural Elucidation | DFT calculations for optimized geometry and spectral prediction. jksus.orgresearchgate.net | NMR, FT-IR, Single-Crystal X-ray Diffraction. eurjchem.com | Accurate 3D structure, bond lengths/angles, and conformational preferences. jksus.org |

| Reactivity Analysis | HOMO-LUMO energy calculations. jksus.orgresearchgate.net | Kinetic studies of reactions. | Prediction of reactive sites and molecular stability. acs.org |

| Interaction Analysis | Hirshfeld surface analysis, Molecular Electrostatic Potential (MEP) mapping. researchgate.net | Co-crystallization with target proteins, spectroscopic binding studies. | Understanding of intermolecular forces and binding modes. jksus.orgresearchgate.net |

| Spectroscopic Correlation | Calculation of vibrational frequencies and NMR chemical shifts. researchgate.net | Experimental FT-IR and NMR spectra. eurjchem.com | Unambiguous assignment of spectral signals and structural confirmation. |

Exploration in Advanced Materials Science as a Building Block

The piperidone scaffold is a valuable building block for the synthesis of advanced polymers and functional materials. solubilityofthings.comnih.govcymitquimica.com The inherent properties of the lactam ring, combined with the potential for functionalization, make it suitable for creating novel polymer architectures. rsc.orgmdpi.com Specifically, this compound is noted as a potential material science building block. bldpharm.com The presence of the fluorophenyl group could impart specific properties such as increased thermal stability, altered solubility, and unique electronic characteristics.

Future research should investigate the polymerization of this compound or its use as a functional monomer in copolymerization reactions. researchcommons.org This could lead to the development of novel polyamides with tailored properties. For example, piperidine-based polymeric films have been explored for drug delivery applications, suggesting that polymers derived from this compound could have biomedical applications. nih.gov Furthermore, the rigid, aromatic fluorophenyl group and the polar lactam structure could be explored for the creation of materials with non-linear optical (NLO) properties, an area where organic molecules with significant charge transfer characteristics are of great interest. acs.org

Table 3: Potential Applications of this compound in Materials Science

| Application Area | Role of the Compound | Potential Polymer Type | Desired Properties |

|---|---|---|---|

| Biomedical Materials | Monomer / Functionalizing Agent | Polyamides, Polyesteramides | Biocompatibility, controlled degradation, drug release modulation. nih.gov |

| High-Performance Polymers | Monomer | Aromatic Polyamides | Enhanced thermal stability, chemical resistance, specific mechanical properties. |

| Optical Materials | Core Structural Unit | Doped Polymers, Crystalline Films | Non-linear optical (NLO) response, specific refractive index. acs.org |

| Dynamic Networks | Reactive Building Block | Degradable Polymer Networks | Self-healing capabilities, stimuli-responsive behavior. rsc.org |

Identification of Novel Molecular Targets and Uncharted Biological Interaction Mechanisms (In Vitro)

Piperidine (B6355638) and piperidone derivatives are known to interact with a wide array of biological targets, exhibiting activities such as antimicrobial, anticancer, and modulation of central nervous system receptors. jksus.orgclinmedkaz.org The introduction of a fluorophenyl group can significantly influence a molecule's binding affinity, selectivity, and metabolic stability. nih.govacs.org Therefore, this compound is a prime candidate for screening campaigns to identify novel biological activities.

A forward-thinking research strategy would involve in silico screening and molecular docking studies to predict potential interactions with various protein targets, such as kinases, proteases, ion channels, and G-protein coupled receptors. nih.govnih.gov For instance, computational studies on similar heterocyclic compounds have successfully identified potential inhibitors for targets like dihydrofolate reductase (DHFR) and the Sigma-1 receptor. nih.govnih.gov The predictions from these computational models should then be validated through a battery of in vitro biochemical and cellular assays to confirm biological activity and elucidate the mechanism of action. This approach allows for a rational and efficient exploration of the compound's therapeutic potential.

Table 4: Proposed In Vitro Screening Strategy for New Biological Targets

| Target Class | Rationale for Screening | In Vitro Assay Examples |

|---|---|---|

| Kinases | Many kinase inhibitors feature heterocyclic scaffolds; FGFR1 is a known target for related structures. nih.gov | Enzyme-linked immunosorbent assays (ELISA), radioactive kinase assays. |

| Sigma Receptors | Piperidine/piperazine structures are known to bind with high affinity to Sigma-1 and Sigma-2 receptors. nih.gov | Competitive radioligand binding assays. |

| Proteases | Lactam structures can act as mechanism-based inhibitors for certain proteases. | Fluorogenic substrate cleavage assays. |

| Ion Channels | Piperidine derivatives can act as blockers for various ion channels. clinmedkaz.org | Patch-clamp electrophysiology on cultured cells. |

| Bacterial Enzymes | Dihydrofolate reductase (DHFR) is a known target for piperidine-based inhibitors. nih.gov | DHFR enzyme inhibition assays, Minimum Inhibitory Concentration (MIC) determination against bacterial strains. researchgate.net |

Addressing Current Research Gaps and Proposing New Methodological Innovations in Compound Characterization

While basic characterization data for this compound is available from commercial suppliers, a comprehensive and methodologically innovative characterization is lacking. sigmaaldrich.combiosynth.com Future work should aim to create a complete analytical profile of the compound, which is essential for regulatory purposes and for understanding its fundamental physicochemical properties.

This involves moving beyond standard 1D NMR and employing advanced techniques. For instance, developing a validated analytical method using ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) would be crucial for purity assessment and metabolite identification in future studies. cit.ie Such methods have been developed for other lactams, successfully separating structurally similar compounds and even isobaric interferences. cit.ie Furthermore, obtaining a single crystal suitable for X-ray diffraction would provide definitive structural proof and enable detailed analysis of intermolecular interactions in the solid state, which can be correlated with computational Hirshfeld surface analysis. bohrium.com Combining these advanced experimental techniques with DFT calculations provides a powerful, modern approach to complete compound characterization. researchgate.neteurjchem.com

Table 5: Proposed Advanced Characterization Protocol

| Technique | Information Provided | Research Gap Addressed |

|---|---|---|

| Single-Crystal X-ray Diffraction | Unambiguous 3D molecular structure, bond parameters, crystal packing information. eurjchem.combohrium.com | Lack of definitive solid-state structural data. |

| UHPLC-MS/MS | High-sensitivity purity analysis, identification of trace impurities and potential metabolites. cit.ie | Absence of a validated, high-resolution analytical method. |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Complete and unambiguous assignment of all proton and carbon signals. | Incomplete spectral assignment and structural confirmation in solution. |

| Computational Chemistry (DFT, Hirshfeld) | Correlation of theoretical data with experimental findings, detailed analysis of non-covalent interactions. jksus.orgbohrium.com | Lack of in-depth understanding of electronic structure and intermolecular forces. |

| Thermal Analysis (DSC, TGA) | Melting point, decomposition temperature, thermal stability. | Absence of data on thermal properties, crucial for materials science applications. |

Q & A

Q. What are the common synthetic routes for 1-(2-Fluorophenyl)piperidin-2-one, and how are reaction conditions optimized?

Methodological Answer: Synthesis often involves cyclization or condensation reactions. For example, a one-pot method using sulfonyl intermediates (e.g., 1-[(2-fluorophenyl)sulfonyl]acetone) with lactim ethers under heating (90°C for 6–8 hours) is effective. Reaction progress is monitored via TLC (chloroform eluent), and purification employs flash column chromatography (SiO₂, 0–36% ethyl acetate/petroleum ether) to achieve yields of 64–73% . Key parameters for optimization include:

- Temperature control : Prevents side reactions like over-alkylation.

- Stoichiometry : Excess reagents (e.g., 1.5 eq. of lactim ethers) improve conversion.